molecular formula C11H18O2 B8245530 Tert-butyl hept-6-ynoate

Tert-butyl hept-6-ynoate

Cat. No. B8245530
M. Wt: 182.26 g/mol
InChI Key: PIJKJMIRAIEIJL-UHFFFAOYSA-N
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Description

Tert-butyl hept-6-ynoate is a useful research compound. Its molecular formula is C11H18O2 and its molecular weight is 182.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl hept-6-ynoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl hept-6-ynoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Silver-Catalyzed Tert-Butyl 3-Oxopent-4-ynoate π-Cyclizations

Research by Hermann and Brückner (2018) explores the activation of C≡C bonds in tert-butyl 2,5-diaryl-3-oxopent-4-ynoates by Ag(I) salts. This process facilitates de-tert-butylating π-cyclizations, leading to the formation of 3,6-diaryl-4-hydroxy-2-pyrones or 2-aryl-4-(arylmethylidene)tetronic acids (pulvinones) depending on the conditions. This study is significant for understanding the chemical transformations and potential applications of tert-butyl hept-6-ynoate in synthetic chemistry (Hermann & Brückner, 2018).

Intramolecular Cyclization of Bis-unsaturated Esters

Urabe, Suzuki, and Sato (1997) investigated the reaction of tert-butyl 2-en-7-ynoate with various catalysts, demonstrating efficient pathways for constructing mono- and bicyclic skeletons with controlled introduction of side chains. This study highlights the utility of tert-butyl hept-6-ynoate derivatives in complex molecular synthesis (Urabe, Suzuki, & Sato, 1997).

Reversible Disulfur Monoxide-forming Retro-Diels-Alder Reaction

Nakayama et al. (2004) explored the reversible retro-Diels-Alder reaction involving 5,6-Di-tert-butyl-2,3,7-trithiabicyclo[2.2.1]hept-5-ene 7-endo-oxide. This research provides insights into the thermal and chemical reactivity of tert-butyl-based compounds under specific conditions, contributing to our understanding of their potential applications in synthetic pathways (Nakayama et al., 2004).

Strong Ferromagnetic Exchange Couplings in Copper(II) and Nickel(II) Complexes

Osanai et al. (2006) studied the ferromagnetic properties of copper(II) and nickel(II) complexes with a paramagnetic tridentate chelate ligand, which includes a tert-butyl nitroxide group. This research is relevant for applications in the field of magnetic materials and offers a deeper understanding of the magnetic properties associated with tert-butyl-based ligands (Osanai et al., 2006).

properties

IUPAC Name

tert-butyl hept-6-ynoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O2/c1-5-6-7-8-9-10(12)13-11(2,3)4/h1H,6-9H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIJKJMIRAIEIJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCCCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl hept-6-ynoate

CAS RN

1203588-17-3
Record name tert-butyl hept-6-ynoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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